Lipophilicity: LogP vs. Non-Methylated Piperidine-4-carboxylic Acid
The (3R,4R)-3-methyl substitution raises the predicted LogP by approximately 2.9 log units compared to the non-methylated parent scaffold, piperidine-4-carboxylic acid. This magnitude of lipophilicity shift directly impacts membrane permeability and passive diffusion, placing the methylated compound in a more favourable range for CNS drug discovery programs [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.32 (predicted, Leyan database) |
| Comparator Or Baseline | Piperidine-4-carboxylic acid; LogP = -2.59 (predicted, ChemBase) |
| Quantified Difference | ΔLogP ≈ +2.9 log units (target compound is ~800-fold more lipophilic by partition coefficient ratio) |
| Conditions | In silico prediction (ALOGPS / ChemAxon-type models); no experimental shake-flask LogP data available for direct comparison at time of analysis. |
Why This Matters
A 2.9 log unit LogP increase means the (3R,4R) building block imparts substantially higher membrane permeability to derived compounds, which is critical when designing CNS-penetrant candidates where parent piperidine-4-carboxylic acid would be predicted to have negligible passive diffusion.
- [1] ChemBase. Piperidine-4-carboxylic acid. Computed LogP = -2.5920515; pKa = 4.3281593. https://en.chembase.cn View Source
